Strategic Exploitation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in Targeted Kinase Inhibitor Discovery
Strategic Exploitation of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in Targeted Kinase Inhibitor Discovery
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the 1H-pyrazolo[4,3-c]pyridine system has emerged as a cornerstone for developing potent oncology therapeutics.
Specifically, the tri-halogenated building block 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS Registry Number: 1658467-36-7) offers unprecedented synthetic versatility. As a Senior Application Scientist, I frequently leverage this specific intermediate to drive structure-activity relationship (SAR) campaigns. The strategic placement of halogens on this core allows for precise, sequential functionalization, making it an ideal starting point for library synthesis. This whitepaper elucidates the physicochemical properties, the causality behind its orthogonal reactivity, and a self-validating protocol for its application in discovering novel Extracellular Signal-Regulated Kinase (ERK) inhibitors.
Physicochemical Profiling & Structural Analysis
Before initiating any synthetic workflow, it is critical to understand the intrinsic properties of the starting material. The presence of three halogens significantly alters the electron density of the bicyclic core, rendering the pyridine ring highly electron-deficient while polarizing the pyrazole moiety. Table 1 summarizes the critical quantitative data required for assay development and chemical handling[1].
Table 1: Quantitative Physicochemical Data for CAS 1658467-36-7
| Parameter | Specification |
| Chemical Name | 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine |
| CAS Registry Number | 1658467-36-7 |
| Molecular Formula | C₆H₂Cl₂IN₃ |
| Molecular Weight | 313.91 g/mol |
| SMILES String | C1=C(N=C(C2=C(NN=C21)I)Cl)Cl |
| InChIKey | JBQGCWADZPMKTO-UHFFFAOYSA-N |
| Physical Form | Solid |
| Optimal Storage | 2-8°C, inert atmosphere, protected from light |
The Logic of Orthogonal Reactivity
The true value of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its programmable reactivity. The carbon-iodine (C-I) bond at the C-3 position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bonds at C-4 and C-6 (~338 kJ/mol).
In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) occurs preferentially and rapidly at the C-I bond. This kinetic differentiation is the self-validating mechanism that allows chemists to perform sequential, regioselective functionalizations without the risk of over-coupling or generating complex, inseparable product mixtures.
Experimental Protocol: Regioselective Functionalization Workflow
To harness this scaffold for a kinase inhibitor library (such as ERK or c-Met inhibitors), one must follow a strictly controlled sequence[2]. The following step-by-step methodology details the synthesis of a 3,6-disubstituted derivative, explaining the causality behind each experimental choice.
Step 1: N-Protection (Tritylation)
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Procedure: Dissolve 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF. Add 1.2 equivalents of sodium hydride (NaH) at 0°C, followed by 1.1 equivalents of trityl chloride (Trt-Cl). Stir for 2 hours at room temperature.
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Causality: The free N-H of the pyrazole is acidic and will coordinate with palladium catalysts, leading to catalyst poisoning or unwanted N-arylation. Tritylation provides massive steric bulk, forcing subsequent cross-coupling reactions to occur strictly at the halogenated carbon centers.
Step 2: Selective C-3 Suzuki-Miyaura Coupling
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Procedure: Combine the protected intermediate with 1.05 equivalents of an aryl boronic acid, Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water mixture. Heat at 80°C for 4 hours.
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Causality: The stoichiometric control (1.05 eq) and mild temperature ensure that oxidative addition is restricted entirely to the C-I bond. The C-Cl bonds remain intact due to their higher activation energy barrier under these specific thermodynamic conditions.
Step 3: C-6 Buchwald-Hartwig Amination
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Procedure: Isolate the C-3 functionalized product. React it with a primary amine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 100°C for 12 hours.
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Causality: With the iodine removed, the C-6 chlorine (para to the pyridine nitrogen) is the next most electrophilic site. The wide bite angle of the Xantphos ligand specifically promotes the reductive elimination of C-N bonds, facilitating the introduction of amine-based pharmacophores (such as ureas) which are crucial for interacting with the solvent-exposed regions of the kinase pocket.
Step 4: Global Deprotection
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Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane at room temperature for 2 hours.
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Causality: TFA efficiently cleaves the trityl protecting group. TES is added as a highly reactive carbocation scavenger; it prevents the cleaved trityl cation from re-alkylating the electron-rich regions of the newly synthesized inhibitor, ensuring high final product purity.
Application: MAPK/ERK Pathway Modulation
Derivatives synthesized from this exact workflow have shown profound efficacy as inhibitors of the Extracellular Signal-Regulated Kinase (ERK)[2]. By substituting the C-6 position with a urea moiety and the C-3 position with a lipophilic aryl group, the resulting molecules achieve high ligand efficiency (LE) and low molecular weight, fitting perfectly into the ATP-binding pocket of ERK1/2.
Fig 1. Pyrazolo[4,3-c]pyridine derivative intervention in the MAPK/ERK signaling cascade.
As illustrated in the pathway diagram, the pyrazolo[4,3-c]pyridine derivatives act as competitive inhibitors at the ERK node. The N-1 and N-2 atoms of the pyrazole core form critical hydrogen bonds with the hinge region residues of the kinase, while the functional groups installed via our orthogonal coupling strategy occupy the DFG-in or DFG-out allosteric pockets, dictating the ultimate kinase selectivity profile[3].
Conclusion
The 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1658467-36-7) scaffold is not merely a chemical starting point; it is a highly engineered vector for drug discovery. By understanding the thermodynamic and kinetic principles governing its halogenated sites, scientists can execute self-validating synthetic protocols that yield highly potent, selective kinase inhibitors with exceptional pharmacokinetic profiles.
References
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NextSDS Chemical Substance Database. "4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine - Chemical Substance Information." NextSDS. Available at: [Link]
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Journal of Medicinal Chemistry. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." ACS Publications. Available at:[Link]
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RSC Medicinal Chemistry. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." NIH PubMed Central. Available at:[Link]
